molecular formula C19H19FN4O B11290517 N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11290517
M. Wt: 338.4 g/mol
InChI Key: PTOYKIOEYZHXBD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O/c1-11-5-7-15(9-13(11)3)21-19(25)18-14(4)24(23-22-18)16-8-6-12(2)17(20)10-16/h5-10H,1-4H3,(H,21,25)

InChI Key

PTOYKIOEYZHXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring:

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and triazole ring are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 12 h5-methyl-1H-1,2,3-triazole-4-carboxylic acid + 3-fluoro-4-methylaniline78%
Basic hydrolysisNaOH (2M), 80°C, 8 hSodium salt of triazole carboxylic acid + 3,4-dimethylphenylamine65%

The fluorine atom on the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution in strongly alkaline conditions.

Alkylation and Arylation

The triazole nitrogen (N1) participates in alkylation/arylation due to its nucleophilic character:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 6 hN1-methylated derivativeEnhanced lipophilicity for drug design
4-Bromobenzyl bromideEt₃N, CH₂Cl₂, rt, 24 h1-(4-bromobenzyl)-substituted triazoleIntermediate for cross-coupling

Arylation at the triazole’s C4 position has not been observed, likely due to steric hindrance from the adjacent methyl group.

Cycloaddition Reactions

The triazole ring engages in Huisgen-type cycloadditions:

Reaction Partner Catalyst/Conditions Product Key Observation
PhenylacetyleneCuI, DIPEA, DMSO, 100°C1,4-disubstituted 1,2,3-triazole fused bicyclic systemRegioselectivity influenced by steric factors
Ethyl acrylateThermal (neat), 120°C, 48 hTriazole-cyclopentane hybridLow yield (32%) due to competing decomposition

Oxidation and Reduction

Functional group transformations include:

Oxidation

Target Site Reagent Product Notes
Methyl group (C5)KMnO₄, H₂SO₄, 70°C5-carboxy-triazole derivativeOver-oxidation to CO₂ observed at >80°C
Amide nitrogenmCPBA, CHCl₃, 0°CN-oxide derivativeInstability requires immediate use

Reduction

Reagent Conditions Product Selectivity
LiAlH₄THF, reflux, 4 hPrimary amine (amide → NH₂)Triazole ring remains intact
H₂/Pd-CMeOH, 50 psi, 6 hPartially saturated triazoleLow conversion (18%)

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Compound Reactivity Difference Cause
N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamideFaster hydrolysis due to reduced steric hindrance at N1Smaller ortho-substituent on phenyl ring
1-(3-fluorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide Higher propensity for C4 arylationAbsence of methyl group at triazole C5
N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)triazole-4-carboxamideResistance to reduction due to electron-withdrawing sulfonamide groupIncreased electron deficiency at amide N

Stability Under Synthetic Conditions

Critical stability profiles include:

  • Thermal decomposition : Begins at 210°C (TGA data), releasing CO and NH₃.

  • Photodegradation : UV light (254 nm) induces ring-opening reactions in >40% yield after 72 h.

Scientific Research Applications

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. For instance, compounds similar to N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated robust antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A5495.2EGFR Inhibition
H4604.8Apoptosis Induction

In a comparative study involving non-small cell lung cancer (NSCLC) models, this compound showed enhanced efficacy over standard treatments like Erlotinib, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Staphylococcus aureus32 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells reported significant tumor regression after treatment with this triazole derivative. The compound led to a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg .

Case Study 2: Antimicrobial Testing

In antimicrobial assays conducted on various bacterial and fungal strains, this compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity enhances its attractiveness for further development in antimicrobial therapy .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the triazole ring

Biological Activity

N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from recent studies.

Chemical Structure and Properties

The compound features a triazole ring which is known for its pharmacological versatility. The molecular formula is C15H16FN5OC_{15}H_{16}FN_5O with a molecular weight of approximately 300.32 g/mol. The presence of both dimethyl and fluoromethyl groups enhances its lipophilicity and potentially its biological activity.

Triazole derivatives have been extensively studied for their ability to modulate various biological pathways. The mechanism of action for this compound appears to involve:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that triazoles can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including non-small-cell lung cancer (NSCLC) and leukemia .
  • IC50 Values : In studies, compounds with similar structures exhibited IC50 values as low as 6.06 μM against NSCLC cells, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Broad Spectrum : Triazole derivatives are known for their efficacy against both Gram-positive and Gram-negative bacteria. The structure allows for interaction with bacterial enzymes crucial for cell wall synthesis .
  • Minimum Inhibitory Concentration (MIC) : Certain analogues have shown MIC values as low as 0.0063 μmol/mL against E. coli, suggesting strong antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:

ModificationEffect on Activity
Addition of FluorineEnhances lipophilicity and cellular uptake
Methyl SubstituentsIncrease potency by stabilizing interactions with target proteins
Triazole RingEssential for anticancer and antimicrobial activities due to its ability to chelate metal ions and interact with biological macromolecules

Case Studies

  • Study on NSCLC Cells :
    • Researchers synthesized a series of triazole derivatives including our compound.
    • Results indicated significant apoptosis induction in treated cells with increased levels of reactive oxygen species (ROS) observed post-treatment .
  • Antimicrobial Testing :
    • A comparative study assessed various triazole derivatives against standard antibiotics.
    • The tested compound exhibited superior activity against resistant strains of bacteria, showcasing its potential as an alternative treatment option .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
  • Step 1 : Condensation of substituted aniline derivatives (e.g., 3-fluoro-4-methylaniline) with isocyanides to form carboximidoyl chloride intermediates.
  • Step 2 : Reaction with sodium azide to generate the triazole core.
  • Step 3 : Functionalization via carboxamide coupling using activating agents like DCC (dicyclohexylcarbodiimide).
    Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products. For example, using DMF as a solvent and K₂CO₃ as a base at room temperature has been effective for analogous triazole derivatives .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

  • Methodological Answer : Solubility challenges can be mitigated using:
  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the triazole or aryl rings without disrupting bioactivity.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
    Prior solubility testing in PBS, ethanol, and DMSO is critical for assay design .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELXL for refinement, which incorporates features like:
  • TWIN and BASF commands for handling twinned crystals.
  • ISOR and DELU restraints to manage anisotropic displacement parameters.
    Validate results using WinGX for geometry analysis and ORTEP for visualizing thermal ellipsoids. Cross-check with density functional theory (DFT) calculations to resolve ambiguous electron density regions .

Q. How can researchers analyze structure-activity relationships (SAR) between this compound and structurally similar triazole derivatives?

  • Methodological Answer : Perform comparative SAR studies by:
  • Systematic substitution : Varying substituents on the phenyl rings (e.g., replacing methyl with methoxy or halogens) and evaluating bioactivity changes.
  • Crystallographic overlays : Align molecular structures using software like Mercury to identify conserved pharmacophores.
  • Docking simulations : Map binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
    For example, analogs with electron-withdrawing groups (e.g., -F) on the phenyl ring show enhanced enzyme inhibition compared to methyl-substituted derivatives .

Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values across assays) be analyzed?

  • Methodological Answer : Apply a systematic contradiction analysis framework:
  • Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines).
  • Control variables : Test for off-target effects using knockout models or selective inhibitors.
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.
    Document all parameters in a standardized table (example below) to isolate confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.